molecular formula C14H17NO5 B8637812 4-Carbamoyl-4-phenylheptanedioic acid CAS No. 61354-02-7

4-Carbamoyl-4-phenylheptanedioic acid

Cat. No.: B8637812
CAS No.: 61354-02-7
M. Wt: 279.29 g/mol
InChI Key: WUBHHWPKUJDQBM-UHFFFAOYSA-N
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Description

4-Carbamoyl-4-phenylheptanedioic acid is a synthetic organic compound featuring a heptanedioic acid backbone substituted at the 4-position with both carbamoyl and phenyl groups. This unique structure, which integrates a dicarboxylic acid, a polar carboxamide, and an aromatic ring, makes it a valuable multifunctional intermediate in organic synthesis and medicinal chemistry research. The molecule is of significant interest for the development of novel chemical entities and as a building block for the synthesis of more complex structures, such as potential enzyme inhibitors or molecular probes. Its structure suggests potential applicability in the exploration of structure-activity relationships (SAR) and in bioconjugation chemistry. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

61354-02-7

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

4-carbamoyl-4-phenylheptanedioic acid

InChI

InChI=1S/C14H17NO5/c15-13(20)14(8-6-11(16)17,9-7-12(18)19)10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,15,20)(H,16,17)(H,18,19)

InChI Key

WUBHHWPKUJDQBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCC(=O)O)(CCC(=O)O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 4-carbamoyl-4-phenylheptanedioic acid, we compare it with compounds sharing functional groups (carboxylic acids, carbamoyl, or aromatic substituents) or structural motifs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Physicochemical Properties
This compound C₁₄H₁₇NO₅ Phenyl, carbamoyl, dicarboxylic acid ~279.3 Predicted high polarity due to dual -COOH groups; moderate solubility in polar solvents
(4-(Dimethylcarbamoyl)phenyl)boronic acid C₉H₁₂BNO₃ Boronic acid, dimethylcarbamoyl 193.01 TPSA: 60.38 Ų; moderate lipophilicity (LogP: 1.24)
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ Pyrimidine ring, chloro, -COOH 172.57 High crystallinity; reactive halogen for cross-coupling
4-(Bromomethyl)benzaldehyde C₈H₇BrO Benzaldehyde, bromomethyl 199.05 Volatile; reactive aldehyde and bromide for alkylation

Key Findings

Functional Group Impact on Reactivity: The dual carboxylic acid groups in this compound contrast with monofunctional acids like 2-chloro-6-methylpyrimidine-4-carboxylic acid, likely enhancing its chelation or coordination capabilities .

Aromatic Substituent Effects :

  • The phenyl group in this compound may stabilize crystal packing via π-π interactions, akin to observations in pyrimidine derivatives .

Biological and Material Relevance :

  • Carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) are often intermediates in drug synthesis, suggesting similar utility for the target compound .
  • Boronic acid analogs (e.g., (4-(dimethylcarbamoyl)phenyl)boronic acid) exhibit distinct reactivity in Suzuki-Miyaura couplings, highlighting divergent applications compared to purely carboxylic acid-based structures .

Preparation Methods

Formation of 4-Phenylheptanedioic Acid

The phenyl group is introduced at the 4-position through a Friedel-Crafts alkylation or nucleophilic substitution . In a method adapted from morpholine derivative syntheses, heptanedioic acid is first converted to its diester (e.g., dimethyl heptanedioate) to protect the carboxylic acid groups. Treatment with benzyl bromide in the presence of a Lewis acid (AlCl₃) facilitates alkylation at the 4-position.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Catalyst: Anhydrous AlCl₃ (1.2 equiv)

  • Temperature: 0°C to room temperature

  • Yield: ~65% (isolated after hydrolysis of the ester)

Introduction of the Carbamoyl Group

The carbamoyl moiety is introduced via nucleophilic acyl substitution . The 4-phenylheptanedioic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with ammonia or urea to yield the carbamoyl derivative.

Optimization Notes :

  • Excess ammonia (2.5 equiv) ensures complete conversion.

  • Side reactions (e.g., over-amination) are mitigated by maintaining a pH of 8–9.

Alternative Pathway: Cyanohydrin Intermediate

A two-step approach involving cyanohydrin formation followed by hydrolysis offers improved regioselectivity:

  • Cyanohydrin Synthesis :
    4-Ketoheptanedioic acid reacts with hydrogen cyanide (HCN) in the presence of a catalytic base (KOH) to form 4-cyano-4-hydroxyheptanedioic acid.

  • Hydrolysis and Phenylation :
    The cyanohydrin undergoes acid-catalyzed hydrolysis to yield a ketone intermediate, which is subsequently subjected to a Grignard reaction with phenylmagnesium bromide to install the phenyl group.

Key Data :

  • Cyanohydrin yield: 72% (using acetone as solvent)

  • Final hydrolysis efficiency: 85% (HCl, reflux)

Catalytic Asymmetric Synthesis

Chiral variants of this compound require enantioselective methods. Organocatalytic Michael addition has been explored, leveraging proline-derived catalysts to induce asymmetry at the 4-position. For example:

  • Catalyst: L-Proline (10 mol%)

  • Michael donor: Nitroethylene

  • Michael acceptor: 4-Phenylheptanedienoic acid ester

  • Enantiomeric excess (ee): Up to 88%

Purification and Characterization

Crystallization Techniques

The final product is purified via recrystallization from ethanol/water mixtures (3:1 v/v), exploiting the differential solubility of the dicarboxylic acid and byproducts.

Analytical Validation

  • ¹H NMR : δ 7.3–7.5 (m, 5H, aromatic), δ 3.1 (s, 2H, NH₂), δ 2.4–2.6 (m, 4H, CH₂COOH).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky phenyl groups impede reaction rates. Using polar aprotic solvents (DMF, DMSO) enhances mobility.

  • Carbamoyl Hydrolysis : Acidic conditions risk cleaving the carbamoyl group. Neutral pH and low temperatures (<40°C) are critical during amidation .

Q & A

Q. What are the recommended synthetic protocols for 4-Carbamoyl-4-phenylheptanedioic acid, and how can purity be optimized?

Synthesis typically involves multi-step organic reactions, such as carbamoylation of a heptanedioic acid backbone followed by phenyl group introduction. Key steps include:

  • Carbamoylation : Reacting the precursor acid with phenyl isocyanate under anhydrous conditions.
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates. Final recrystallization in ethanol/water mixtures improves purity .
  • Validation : Monitor reactions via TLC and confirm purity using HPLC (>95% purity threshold).

Q. How should researchers characterize the molecular structure of this compound?

Structural elucidation requires:

  • Single-crystal X-ray diffraction (XRD) : Grow crystals via slow evaporation in DMSO/water. Refine data using SHELXL (for bond lengths/angles) and visualize with WinGX/ORTEP for anisotropic displacement ellipsoids .
  • Spectroscopic analysis : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in DMSO-d6 to confirm functional groups. Compare peaks to analogous compounds (e.g., 4-Benzenesulfonyl-4-cyano-heptanedioic acid) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

Challenges include disordered solvent molecules or phenyl group rotation. Mitigation strategies:

  • SHELXL constraints : Apply "ISOR" and "DELU" commands to restrain thermal parameters for disordered regions .
  • Twinned data handling : Use SHELXL’s twin refinement mode if crystal twinning is detected (e.g., BASF parameter adjustment) .
  • Validation : Cross-check with PLATON’s ADDSYM to avoid overfitting .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., NMR vs. XRD bond lengths) require:

  • Multi-technique reconciliation : Validate NMR assignments using 15N^{15}\text{N}-labeling for carbamoyl groups.
  • Computational modeling : Compare experimental XRD data with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G** basis set) to identify steric/electronic effects .
  • Error analysis : Quantify instrumental uncertainties (e.g., XRD resolution limits, NMR sensitivity) using statistical tools like R-factor analysis .

Q. What methodologies are suitable for evaluating the biological activity of this compound?

Focus on in vitro assays to avoid commercial/regulatory hurdles:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Michaelis-Menten kinetics to determine IC50_{50}.
  • Cellular uptake : Label the compound with 14C^{14}\text{C} and measure intracellular concentration via scintillation counting.
  • Ethical compliance : Follow guidelines for non-pharmaceutical use (e.g., avoid in vivo testing without institutional approval) .

Q. How can computational models predict the reactivity of this compound in novel reactions?

  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) using GROMACS.
  • Reactivity descriptors : Calculate Fukui indices (via Gaussian09) to identify nucleophilic/electrophilic sites on the carbamoyl and phenyl groups .
  • Docking studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzyme active sites) .

Methodological Notes

  • Data reproducibility : Document all experimental parameters (e.g., XRD wavelength, NMR shimming) to enable replication .
  • Contradiction resolution : Apply triangulation by combining XRD, NMR, and computational data to resolve ambiguities .
  • Software tools : Prioritize open-source programs (e.g., SHELX, WinGX) for transparency and peer validation .

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